7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
Overview
Description
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 g/mol . The IUPAC name for this compound is 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7,11-12H,2-4H2,1H3 . The compound has a rotatable bond count of 1 . The compound’s complexity, as computed by PubChem, is 170 .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 29.5 Ų . It has a heavy atom count of 13 . The compound’s formal charge is 0 . The compound is covalently bonded and has a unit count of 1 .Scientific Research Applications
Stability-Indicating Methods Development
This compound has been used in the development of stability-indicating methods for the determination of Agomelatine and its degradation products . These methods are crucial in ensuring the quality and efficacy of pharmaceutical products.
Pharmaceutical Formulations Analysis
“7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol” has been applied in the analysis of Agomelatine in pharmaceutical formulations . This is important in quality control and assurance in the pharmaceutical industry.
Major Depressive Disorder (MDD) Treatment Research
Research has been conducted to evaluate the clinical efficacy and safety of Agomelatine, which includes “7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol” as an impurity, in improving symptoms in patients with Major Depressive Disorder (MDD) . This provides more scientific evidence for the treatment of depression.
Chronobiologic Rhythms Research
Agomelatine, which includes “7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol” as an impurity, has been studied for its effects on circadian rhythm disruptions in patients with MDD . Understanding these effects can help in the development of more effective therapeutic options for patients.
properties
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7,11-12H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFNEIYWSQIOLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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